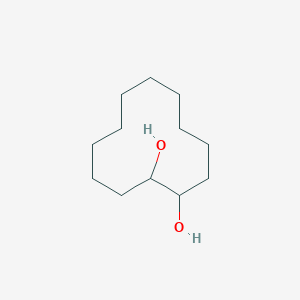

1,2-Cyclododecanediol

Description

BenchChem offers high-quality 1,2-Cyclododecanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclododecanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

cyclododecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFVYJFVXTJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(C(CCCC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934391 | |

| Record name | Cyclododecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15199-41-4 | |

| Record name | 1,2-Cyclododecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15199-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Master File: 1,2-Cyclododecanediol (CAS 15199-41-4)

[1]

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Version: 1.0

Part 1: Executive Summary & Molecular Architecture

1,2-Cyclododecanediol (CAS 15199-41-4) is a vicinal diol situated on a twelve-membered macrocyclic ring.[1] Unlike smaller cycloalkanes (C5-C6), the cyclododecane ring exhibits unique conformational mobility, lacking the rigid "chair" or "boat" constraints, instead adopting "square-like" [3333] corner conformations to minimize transannular strain (Prelog strain).

As a chemical intermediate, it serves as a critical junction point in the synthesis of dodecanedioic acid (DDDA) —a monomer for high-performance polyamides (Nylon 6,12)—and macrocyclic musk fragrances. Its vicinal hydroxyl groups provide a versatile handle for oxidative cleavage, esterification, and ketalization.

Physiochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| CAS Number | 15199-41-4 | Generic for cis/trans mixture |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 121.0 – 125.0 °C | Commercial mixture (TCI data) |

| Boiling Point | ~160 °C at 2 mmHg | Extrapolated |

| Solubility | Soluble in alcohols, THF, DMSO; Insoluble in water | LogP ≈ 3.4 (Lipophilic) |

| Stereochemistry | Mixture of cis and trans | Trans-isomer typically dominates via epoxide hydrolysis |

Part 2: Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of 1,2-cyclododecanediol predominantly begins with 1,5,9-cyclododecatriene (CDT) , a trimer of butadiene. The pathway involves selective hydrogenation to cyclododecene, followed by oxidative functionalization.

Core Synthesis Workflow

-

Hydrogenation: CDT is partially hydrogenated over a Pd/C or Ni catalyst to Cyclododecene .[1]

-

Epoxidation: Cyclododecene is treated with a peracid (e.g., performic or peracetic acid) or hydrogen peroxide with a catalyst to form 1,2-epoxycyclododecane .[1]

-

Hydrolysis: Acid-catalyzed ring opening of the epoxide yields 1,2-cyclododecanediol .[1] This step dictates the stereochemistry; anti-attack of water on the protonated epoxide yields the trans-diol .

Visualization: Synthesis & Downstream Logic

Figure 1: Synthetic flowchart illustrating the conversion of butadiene trimer (CDT) to 1,2-cyclododecanediol and its subsequent divergence into polymer and fragrance applications.[1][2][3][4]

Part 3: Experimental Protocol (Laboratory Scale)

Objective: Synthesis of trans-1,2-cyclododecanediol from cyclododecene via performic acid oxidation. Mechanism: In situ generation of performic acid effects epoxidation, followed by spontaneous or acid-catalyzed ring opening to the mono-formate ester, which is hydrolyzed to the diol.

Reagents & Equipment[1][5][11][13]

-

Cyclododecene: 16.6 g (0.1 mol)[1]

-

Formic Acid (88-98%): 100 mL[1]

-

Hydrogen Peroxide (30% aq): 14 mL (~0.13 mol)

-

Sodium Hydroxide (NaOH): 20% aqueous solution[1]

-

Equipment: 250 mL 3-neck round bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer.

Step-by-Step Methodology

-

Peracid Formation (In Situ):

-

Charge the flask with 100 mL of formic acid.

-

Cool to 20°C.

-

Add 14 mL of 30% H₂O₂ in one portion. Stir for 15 minutes to allow performic acid equilibrium.

-

-

Oxidation (Epoxidation/Ring Opening):

-

Add cyclododecene (16.6 g) dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature between 40–45°C using an intermittent ice bath.[1]

-

After addition, stir at 40°C for 3 hours, then allow to stand at room temperature overnight. The solution will become homogeneous as the alkene reacts.

-

-

Work-up & Hydrolysis:

-

Remove excess formic acid and water under reduced pressure (rotary evaporator, bath temp < 60°C).[1] Result is a viscous residue (mixture of diol and formate esters).[1][5]

-

Add 50 mL of 20% NaOH solution to the residue.

-

Reflux the mixture for 1 hour to fully hydrolyze formate esters to the free diol.

-

-

Isolation:

-

Cool the mixture to room temperature. The crude diol will precipitate as a white solid.[1]

-

Filter the solid and wash copiously with cold water to remove salts.[1]

-

Recrystallization: Recrystallize from ethyl acetate or acetone/water to yield pure trans-1,2-cyclododecanediol.[1]

-

Yield Expectation: 75–85%.[1]

-

Validation: Check Melting Point (Target: 121–125°C). IR Spectrum: Broad -OH stretch at 3300 cm⁻¹.[1]

-

Part 4: Reactivity & Applications

Oxidative Cleavage (Polymer Synthesis)

The most commercially significant reaction of 1,2-cyclododecanediol is its oxidative cleavage to 1,12-dodecanedioic acid (DDDA) .

-

Reagent: Nitric acid (industrial) or Sodium Periodate/Ruthenium (lab scale).[1]

-

Utility: DDDA is polymerized with hexamethylenediamine to form Nylon 6,12 , a premium polyamide with superior moisture resistance compared to Nylon 6 or 6,6.

Fragrance Chemistry (Ketalization)

The 1,2-diol moiety reacts with aldehydes or ketones to form cyclic ketals (dioxolanes).[1]

-

Application: These derivatives often act as "fixatives" in perfumery, stabilizing volatile scents.[1]

-

Example: Reaction with formaldehyde or acetone yields tricyclic structures that mimic the musk odor profile of macrocyclic ketones like Exaltone®.[1]

Stereochemical Considerations

The 12-membered ring is flexible but populated by specific low-energy conformers.[1] The trans-diol (hydroxyls anti) is generally more crystalline and higher melting than the cis-diol.[1] In substitution reactions, the ring flexibility allows for transannular hydride shifts, which must be monitored during acid-catalyzed transformations.

Part 5: Safety & Handling (SDS Summary)

-

Hazards:

-

Handling:

-

Storage:

Part 6: References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 85817, 1,2-Cyclododecanediol. Retrieved from [Link]

-

Roesle, A., et al. (1962).[1] Organic Syntheses, Coll.[1] Vol. 5, p. 414.[1] (Methodology adapted from cyclohexanediol synthesis).[1] Retrieved from [Link]

-

Feng, Q., et al. (2011).[1][4] "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene." Green and Sustainable Chemistry, 1(3), 63-69. (Describes the oxidation pathway). Retrieved from [Link]

Technical Guide: Spectroscopic Characterization of 1,2-Cyclododecanediol

Executive Summary

1,2-Cyclododecanediol (

This guide provides a definitive technical workflow for the synthesis, isolation, and spectroscopic validation (NMR, IR, MS) of 1,2-cyclododecanediol. It focuses on distinguishing between the cis (meso) and trans (racemic) isomers, a common challenge in drug development and materials science.

Part 1: Structural Dynamics & Stereochemistry

Before interpreting spectra, one must understand the conformational landscape. Unlike the rigid chair conformation of cyclohexane, the cyclododecane ring adopts a "square-like"

-

Trans-1,2-Cyclododecanediol: Typically the thermodynamic product of epoxide hydrolysis. It exists as a racemic mixture (

and -

Cis-1,2-Cyclododecanediol: The meso compound (if planar), but chiral in its specific conformations. It is accessible via syn-dihydroxylation.[2] The proximity of the hydroxyl groups facilitates strong intramolecular hydrogen bonding, a key diagnostic feature in IR spectroscopy.

Part 2: Synthesis & Sample Preparation Protocols

To ensure spectral accuracy, the analyst must verify the synthetic origin of the sample. The stereochemical outcome is reagent-dependent.

Workflow Diagram: Stereoselective Synthesis

Caption: Stereodivergent synthesis pathways. Acid hydrolysis of the epoxide yields the trans-diol via backside attack, while OsO4 mediates concerted syn-addition to yield the cis-diol.

Experimental Protocol Summary

-

Trans-Isomer Isolation:

-

Reaction: Epoxidation of cyclododecene with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed ring opening.

-

Purification: Recrystallization from ethanol/water.

-

Physical State: White crystalline solid. Melting Point: ~159–160°C.

-

-

Cis-Isomer Isolation:

-

Reaction: Upjohn dihydroxylation using catalytic Osmium Tetroxide (

) and N-methylmorpholine N-oxide (NMO). -

Purification: Flash column chromatography (Ethyl Acetate/Hexane) or recrystallization.

-

Physical State: White crystalline solid. Melting Point: Typically lower than the trans isomer (approx. 90–100°C range, dependent on purity and polymorphs).

-

Part 3: Infrared Spectroscopy (IR)

IR is the primary tool for assessing the hydrogen-bonding network.

Diagnostic Bands

| Functional Group | Wavenumber ( | Assignment & Notes |

| O-H Stretch (Free) | 3610–3640 | Sharp band. Visible in dilute solution ( |

| O-H Stretch (Intra) | 3550–3580 | Cis-Diagnostic. Remains constant upon dilution. Indicates intramolecular H-bond.[3] |

| O-H Stretch (Inter) | 3300–3450 | Broad, strong band. Disappears upon dilution. Dominant in solid state (KBr pellet). |

| C-H Stretch | 2850–2930 | Strong asymmetric/symmetric |

| C-O Stretch | 1000–1080 | Secondary alcohol characteristic stretch. |

Technical Insight: To distinguish isomers, perform a dilution study . Dissolve the sample in dry

-

Cis-Isomer: Shows a persistent sharp peak around

due to the favorable geometry for intramolecular hydrogen bonding. -

Trans-Isomer: The intramolecular bond is sterically disfavored in many conformations; the spectrum is dominated by the free O-H band at high dilution.

Part 4: Mass Spectrometry (MS)

The mass spectrum is characterized by dehydration and alpha-cleavage. The molecular ion is often weak or absent.

Fragmentation Logic

-

Molecular Ion (

): -

Dehydration (

): -

Alpha-Cleavage: Cleavage of the

bond (between the hydroxyls) is a primary pathway.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for 1,2-cyclododecanediol under Electron Impact (EI, 70eV).

Part 5: Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive stereochemical assignment.

NMR (Proton) Data

Solvent:

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Notes |

| CH-OH (Methine) | 3.40 – 3.90 | Multiplet | 2H | Diagnostic Region. |

| -OH (Hydroxyl) | 1.5 – 3.0 | Broad Singlet | 2H | Shift is concentration/temp dependent. |

| Ring | 1.20 – 1.80 | Multiplet | 20H | Broad "hump" typical of macrocycles. |

Stereochemical Analysis via Coupling (

-

Trans-Isomer: Often displays a wider multiplet or larger apparent

values if the protons adopt an anti-diaxial relationship in the dominant conformer. -

Cis-Isomer: Typically shows a narrower multiplet due to smaller axial-equatorial or equatorial-equatorial couplings.

NMR (Carbon) Data

Solvent:

| Carbon Type | Chemical Shift ( | Notes |

| C-OH (Carbinol) | 70.0 – 74.0 | Single peak for symmetrical isomers. |

| 28.0 – 32.0 | Carbons adjacent to the carbinol. | |

| Remote CH2 | 20.0 – 26.0 | Remaining ring carbons. |

Symmetry Check:

Both the cis (meso) and trans (racemic, but

References

-

Macrocyclic Stereochemistry: Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. Helvetica Chimica Acta, 43(1), 18-35. Link

-

Synthesis of Trans-Diols: Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions.[2][4] Link

-

Cis-Dihydroxylation Protocol: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. Link

-

IR of Cyclic Diols: Kuhn, L. P. (1952). The Hydrogen Bond.[4] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. Link

Sources

Infrared spectroscopy functional groups in 1,2-Cyclododecanediol

This guide details the infrared spectroscopic characterization of 1,2-cyclododecanediol, focusing on the differentiation of stereoisomers (cis vs. trans) and the analysis of hydrogen bonding networks.

Executive Summary

1,2-Cyclododecanediol (

This guide provides a mechanistic breakdown of the vibrational spectrum, distinguishing between the cis and trans isomers through the analysis of hydroxyl stretching frequencies (

Part 1: Molecular Architecture & Vibrational Theory

The Medium-Ring Effect

Cyclododecane derivatives do not exist in a simple chair form. The ring adopts a

-

Impact on IR: This flexibility allows both cis and trans isomers to access stable intramolecular hydrogen-bonded conformations, unlike in small rings where trans diols often cannot bridge the gap.

-

Stereochemical Marker: The geometry of the O-H···O interaction differs between isomers, leading to distinct shifts (

) in the hydroxyl region.[2]

Functional Group Vibrational Logic

The spectrum is divided into three critical zones for analysis:

| Region | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Utility |

| Hydroxyl | 3650 – 3200 | Primary: Distinguishes cis/trans and H-bond strength.[1][2] | |

| Alkyl | 2950 – 2840 | Secondary: Confirms cyclododecane backbone integrity.[1] | |

| Fingerprint | 1500 – 900 | Tertiary: Ring breathing modes and C-O conformational coupling.[1] |

Part 2: Detailed Spectral Analysis[1]

The Hydroxyl Region (3650 – 3200 cm⁻¹)

This is the most information-rich region. 1,2-Cyclododecanediol exhibits a split-peak phenomenon due to the equilibrium between "free" and "bonded" hydroxyl groups.[1]

-

Free O-H (3640 – 3610 cm⁻¹): Sharp, low-intensity band.[1] Represents the proton-acceptor oxygen or a non-interacting group.[1]

-

Intramolecular H-Bond (3580 – 3500 cm⁻¹): Sharp to medium band.[1] The position depends on the O···O distance.

-

Cis-Isomer: Typically shows a larger redshift (

cm⁻¹) due to a favorable dihedral angle (~60°) allowing a stronger linear H-bond.[1] -

Trans-Isomer: Shows a smaller redshift (

cm⁻¹) or a single band if the ring constraints force a larger O···O distance.

-

-

Intermolecular H-Bond (3400 – 3200 cm⁻¹): Broad, intense "tongue."[1] Dominates in solid-state (KBr/ATR) or concentrated solutions.[1]

The Alkyl Backbone (2950 – 2840 cm⁻¹)

The cyclododecane ring generates intense methylene vibrations.

- : ~2925 cm⁻¹ (Asymmetric stretch).[1]

- : ~2855 cm⁻¹ (Symmetric stretch).[1]

-

Note: Absence of peaks >3000 cm⁻¹ confirms the saturation of the ring (no alkene impurities from incomplete synthesis).

The Fingerprint Region (1500 – 900 cm⁻¹)

-

C-O Stretch (~1050 – 1000 cm⁻¹): Secondary alcohols typically absorb here.[1] In 1,2-diols, coupling between the two C-O oscillators can split this band.

-

Ring Breathing (~720 cm⁻¹): The "rocking" of the methylene chain in medium rings often appears as a singlet or doublet near 720 cm⁻¹, distinct from the crystallinity splitting seen in long-chain alkanes.

Part 3: Experimental Protocols & Self-Validation

To distinguish intramolecular bonding (stereochemistry) from intermolecular bonding (concentration), a Dilution Study is required.[1]

Protocol: Dilution Differentiation

Objective: Determine if the H-bond is intrinsic to the molecule (Intra) or an artifact of aggregation (Inter).

-

Solvent: Use dry Carbon Tetrachloride (

) or Tetrachloroethylene ( -

Preparation: Prepare a stock solution at 0.1 M.

-

Acquisition Series: Record spectra at 0.1 M, 0.01 M, and 0.001 M.

-

Analysis:

Workflow Visualization

The following diagram illustrates the decision logic for assigning the hydroxyl peaks.

Caption: Logic flow for distinguishing intermolecular aggregation from intrinsic intramolecular hydrogen bonding via dilution.

Part 4: Stereochemical Differentiation (Cis vs. Trans)

In 1,2-cyclododecanediol, the cis and trans isomers can be distinguished by the magnitude of the separation (

| Isomer | Geometric Constraint | Spectral Signature ( | Interpretation |

| Cis-1,2 | Dihedral angle ~60° allows close O-H[1]···O contact. | Large Split (~40-60 cm⁻¹) | Strong intramolecular bond.[1] Two distinct peaks in dilute solution. |

| Trans-1,2 | Dihedral angle often >60° or strained in [3333] conformation.[1] | Small Split (<40 cm⁻¹) | Weak intramolecular bond.[1] Peaks may overlap or appear as an asymmetric shoulder.[1] |

Application in Drug Development

For macrocyclic drugs or intermediates, "trans" isomers often exhibit higher lipophilicity due to the "hiding" of polar protons in intramolecular bonds, reducing the energetic penalty of desolvation before entering a lipid membrane. IR spectroscopy provides a rapid, non-destructive screen for this property before moving to expensive ADME assays.[1]

References

-

Conformational Stability and H-Bonding: Das, P., et al. (2015).[1][3] Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. Journal of Physical Chemistry A. Link

- Context: Establishes the theoretical framework for shifts in cyclic and acyclic diols.

-

Cyclododecane Structure: Dunitz, J. D., & Shearer, H. M. M. (1960).[1] Structure of the cyclododecane molecule. Helvetica Chimica Acta.[1]

- Context: Defines the [3333] square conformation essential for understanding the 1,2-diol geometry.

-

IR Interpretation Guide: NIST Chemistry WebBook.[1] Cyclododecane Infrared Spectrum. Link[1]

- Context: Provides the baseline vibrational modes for the hydrocarbon backbone.

-

Stereochemical Differentiation: Kuhn, L. P. (1952).[1] The Hydrogen Bond.[2][3] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society.

- Context: The foundational text on using IR dilution studies to distinguish cis/trans diols.

Sources

Stereoisomers of 1,2-Cyclododecanediol (cis and trans)

The Stereochemical Engineering of 1,2-Cyclododecanediol: A Technical Guide

Executive Summary

The stereoselective synthesis and characterization of 1,2-cyclododecanediol represent a critical challenge in macrocyclic chemistry. Unlike smaller rings (C5-C6) where chair conformations dictate rigid stereochemical outcomes, the 12-membered ring introduces a complex conformational landscape dominated by the [3333] square lattice. This guide addresses the specific requirements for synthesizing, isolating, and distinguishing the cis (meso) and trans (racemic) isomers of 1,2-cyclododecanediol. It is designed for researchers requiring high-purity macrocyclic intermediates for polymer engineering and supramolecular scaffolds.

Part 1: Structural Dynamics & Conformational Analysis

The [3333] Square Conformation

The cyclododecane ring is unique among medium-to-large rings because it adopts a stable "square" conformation (D4 symmetry for the parent alkane) defined by four corner carbons and eight edge carbons.

-

Corner Positions: Energetically favorable for substituents. Placing a functional group at a corner minimizes transannular hydrogen interactions (Prelog strain).

-

Edge Positions: Less favorable due to eclipsing interactions.

Stereochemical Differentiation

The stereochemistry of the 1,2-diol is defined by the relative orientation of the hydroxyl groups:

-

Cis-1,2-Cyclododecanediol (Meso): The hydroxyl groups are syn-oriented. In the preferred conformation, both OH groups occupy corner positions or a corner-edge motif that facilitates a strong intramolecular hydrogen bond (O-H···O). This internal lock stabilizes the structure, often leading to higher melting points and distinct solubility profiles.

-

Trans-1,2-Cyclododecanediol (Racemic): The hydroxyl groups are anti-oriented. Due to the ring's flexibility, the trans isomer exists as a pair of enantiomers (

and

Figure 1: Conformational preference flow in the [3333] cyclododecane system.

Part 2: Synthetic Pathways & Stereocontrol

Crucial Insight: The stereochemical outcome of the diol is strictly dependent on the geometry of the starting alkene (trans-cyclododecene is the standard commercial isomer) and the mechanism of the hydroxylation reagent.

The "Crossover" Logic

Because commercial cyclododecene is predominantly the trans-isomer (

-

Syn-Dihydroxylation of trans-alkene

Racemic Trans-Diol . -

Anti-Dihydroxylation of trans-alkene

Meso Cis-Diol .

Route A: Synthesis of Trans-1,2-Cyclododecanediol (Racemic)

Mechanism: Syn-dihydroxylation via Osmium Tetroxide (OsO₄) or catalytic variants (Upjohn conditions).[1]

-

Protocol:

-

Reagents: Trans-cyclododecene (1.0 eq), N-Methylmorpholine N-oxide (NMO, 1.2 eq), OsO₄ (0.02 eq), Acetone/Water (10:1).

-

Procedure: Dissolve alkene in acetone/water. Add NMO followed by OsO₄ catalyst. Stir at room temperature for 12 hours. The Os(VI) ester intermediate ensures concerted syn delivery of oxygen.

-

Quench: Add solid sodium sulfite (

) to reduce residual osmium. -

Purification: Recrystallization from ethyl acetate/hexanes.

-

Yield: Typically >85%.

-

Route B: Synthesis of Cis-1,2-Cyclododecanediol (Meso)

Mechanism: Anti-dihydroxylation via Epoxidation followed by Acid Hydrolysis.

-

Protocol:

-

Step 1 (Epoxidation): React trans-cyclododecene with m-CPBA (1.1 eq) in Dichloromethane (DCM) at 0°C.

-

Intermediate: Isolates trans-1,2-epoxycyclododecane.

-

Step 2 (Hydrolysis): Reflux the epoxide in dilute Perchloric acid (

) or Sulfuric acid ( -

Mechanism: Acid-catalyzed ring opening proceeds via

backside attack, inverting one stereocenter. -

Result: Trans-alkene + Anti-opening

Cis-Diol.

-

Figure 2: Stereochemical decision tree for synthesizing specific diol isomers from trans-cyclododecene.

Part 3: Characterization & Data

Differentiation of the isomers relies on melting point depression and NMR coupling constants (

| Property | Cis-1,2-Cyclododecanediol | Trans-1,2-Cyclododecanediol |

| Stereochemistry | Meso (Achiral) | Racemic (Chiral pair) |

| Synthesis Origin | Anti-addition to trans-alkene | Syn-addition to trans-alkene |

| Melting Point | ~121–125 °C | ~100–104 °C (Broad range if impure) |

| Intramolecular H-Bond | Strong (Syn-clinal) | Weak/Absent (Anti-periplanar) |

| 1H NMR (CH-OH) | ||

| Coupling ( | Smaller (< 5 Hz, gauche) | Larger (> 8 Hz, anti) |

Note on NMR: The conformational flexibility of the C12 ring can average out coupling constants at room temperature. Low-temperature NMR (-50°C) is recommended for definitive conformational assignment.

References

-

Synthesis of Cis-Diols: LookChem. "cis-1,2-Cyclododecanediol Properties and Suppliers." Available at:

-

Epoxidation Methodologies: Feng, Q., et al. "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene."[2] Green and Sustainable Chemistry, 2011. Available at:

- Conformational Analysis: Dunitz, J. D., & Shearer, H. M. M. "Structure of the Cyclododecane Molecule." Helvetica Chimica Acta.

-

General Stereochemistry: "Stereoisomerism of Cyclic Diols." Chemistry LibreTexts. Available at:

Sources

Technical Whitepaper: Enantiopure 1,2-Cyclododecanediol

Conformational Dynamics, Synthesis, and Chiral Utility[1]

Executive Summary

Enantiopure 1,2-cyclododecanediol (CDD) represents a unique class of macrocyclic chiral scaffolds.[1][2] Unlike the rigid chair conformation of cyclohexane derivatives or the floppy nature of medium-sized rings (C8-C10), the 12-membered ring adopts a stable "square" [3333] conformation. This structural motif offers a distinct spatial arrangement for functional groups, making enantiopure CDD a valuable tool in asymmetric catalysis, supramolecular assembly, and the design of lipophilic drug delivery systems. This guide provides a definitive technical analysis of its chiral properties, validated synthesis protocols, and application logic.[1]

Structural Dynamics: The [3333] Square Conformation

The chirality of 1,2-cyclododecanediol is inextricably linked to the conformational preferences of the cyclododecane ring. Understanding this is a prerequisite for effective deployment in drug design.

2.1 The "Square" Lattice

Cyclododecane is unique among cycloalkanes because its strain energy is minimized in a

In trans-1,2-cyclododecanediol, the hydroxyl groups position themselves to minimize transannular strain, typically locking the ring into a chiral

2.2 Visualization of Conformational Logic

Figure 1: The conformational hierarchy leading to the stable chiral "lock" in trans-1,2-cyclododecanediol.[1]

Production of Enantiopure Grades

Obtaining high enantiomeric excess (ee > 98%) is critical.[1][2] Two primary routes are validated for this scaffold: Asymmetric Dihydroxylation (Chemical) and Lipase-Mediated Kinetic Resolution (Enzymatic) .[1][2]

3.1 Route A: Sharpless Asymmetric Dihydroxylation (AD)

This is the preferred route for de novo synthesis from cyclododecene.[2] It allows access to either

-

Substrate: trans-Cyclododecene (commercially available or synthesized via metathesis).

-

Catalyst System: AD-mix-α (contains (DHQ)₂PHAL) or AD-mix-β (contains (DHQD)₂PHAL).[1][2][4]

-

Mechanism: Osmium-catalyzed syn-dihydroxylation.[1][2][4] Note: Reaction with trans-alkene yields the chiral trans-diol.[1]

Protocol 1: Sharpless AD of Cyclododecene

-

Preparation: In a 1L flask, dissolve 1.4 g of AD-mix-β in 10 mL of t-BuOH and 10 mL of water. Stir at 0°C until phases are clear.

-

Addition: Add 1 mmol of trans-cyclododecene.

-

Reaction: Stir vigorously at 0°C for 24 hours. Monitor consumption of alkene by TLC (Hexane/EtOAc).

-

Quench: Add solid sodium sulfite (1.5 g) and stir for 1 hour to reduce Os(VIII) species.

-

Extraction: Extract with ethyl acetate (3x). Wash combined organics with 1M KOH, then brine.

-

Purification: Recrystallize from hexane/ethanol to yield

-1,2-cyclododecanediol (verify absolute config via optical rotation).

3.2 Route B: Enzymatic Kinetic Resolution

Ideal for resolving racemic trans-1,2-cyclododecanediol if the alkene precursor is unavailable or if the racemate is the starting material.

-

Enzyme: Burkholderia cepacia lipase (PSL-C) or Candida antarctica Lipase B (CALB).[1][2]

-

Solvent: tert-Butyl methyl ether (TBME) or Toluene.[1][2][5]

Protocol 2: Lipase-Catalyzed Acylation

-

Setup: Suspend racemic trans-1,2-cyclododecanediol (10 mmol) in TBME (50 mL).

-

Initiation: Add Vinyl acetate (30 mmol) and Immobilized Lipase (PSL-C, 500 mg).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor ee of the remaining diol and formed mono-acetate via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Termination: Stop reaction at 50% conversion (typically 24-48h). Filter enzyme.[1][2]

-

Separation: Chromatographic separation yields enantiopure diol (unreacted) and the ester (which can be hydrolyzed to the opposite enantiomer).[2]

3.3 Synthesis Workflow Diagram

Figure 2: Dual pathways for accessing enantiopure 1,2-cyclododecanediol.

Applications in Chiral Induction & Supramolecular Chemistry

The utility of enantiopure 1,2-cyclododecanediol extends beyond simple synthesis.[1] Its lipophilicity and conformational rigidity make it a "privileged" scaffold.[1][2]

4.1 Organogelators and Soft Materials

Cyclic diols are excellent motifs for Low Molecular Weight Organogelators (LMOGs).[1][2] The 1,2-diol functionality can form intermolecular hydrogen bond networks, while the C12 ring provides the necessary Van der Waals interactions to aggregate into fibers.

-

Mechanism: Enantiopure CDD self-assembles into helical fibers in non-polar solvents, inducing chirality in the bulk gel phase.[1] This is used in chiral separations and template synthesis of helical polymers.[1][2]

4.2 Chiral Auxiliaries and Ligands

While less common than BINOL, CDD derivatives serve as robust ligands for Lewis acid catalysis.[1][2]

-

Ketals/Acetals: Reaction with ketones yields chiral ketals used as directing groups.[1][2]

-

Crown Ethers: Incorporation of the 1,2-diol unit into larger crown ethers creates "chiral cavities" for enantioselective recognition of ammonium ions.

Experimental Characterization Data

When validating your synthesized material, compare against these standard physical properties.

| Property | Value (Enantiopure) | Value (Racemic) | Notes |

| Physical State | White Crystalline Solid | White Powder | |

| Melting Point | 128 - 130 °C | 121 - 125 °C | Enantiopure typically melts higher due to better packing.[1][2] |

| Optical Rotation | (c=1, EtOH).[1][2] Sign depends on config. | ||

| Solubility | Soluble in EtOH, CHCl3 | Soluble in EtOH, CHCl3 | Insoluble in water.[1] |

| Crystal System | Monoclinic/Orthorhombic | Varies | Driven by H-bonding networks.[1][2] |

References

-

Sharpless Asymmetric Dihydroxylation

-

Enzymatic Resolution of Cyclic Diols

-

Conformation of Cyclododecane

-

General Properties

Sources

- 1. cis-1,2-Cyclooctanediol | C8H16O2 | CID 10888034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclododecanone | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Crystal and molecular structure of trans,trans-tetrabenzo[a,c,g,i]cyclododecene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 1,2-Cyclododecanediol | C12H24O2 | CID 85817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2-Cyclodecadiene | C10H16 | CID 10964579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and safety data for 1,2-Cyclododecanediol in a lab setting

Executive Summary & Chemical Identity[1]

1,2-Cyclododecanediol is a macrocyclic vicinal diol used primarily as a specialized intermediate in the synthesis of macrocyclic musk fragrances, polyesters, and pharmaceutical scaffolds. Unlike its linear analog (1,2-dodecanediol) or smaller ring cousins (1,2-cyclohexanediol), it combines significant lipophilicity with specific stereochemical rigidity.

Critical Data Note: Specific toxicological monographs for 1,2-Cyclododecanediol are rare in public databases. The safety data presented here utilizes a Read-Across Methodology (validated by ECHA and OECD guidelines), deriving toxicological endpoints from structural analogs: 1,2-Dodecanediol (linear analog), Cyclododecanol (monool analog), and 1,2-Cyclohexanediol (cyclic homolog).

Chemical Identification

| Parameter | Description |

| Chemical Name | 1,2-Cyclododecanediol |

| Common Synonyms | Cyclododecane-1,2-diol; 1,2-Dihydroxycyclododecane |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Structure | Macrocyclic alkane ring with two vicinal hydroxyl groups |

| Stereochemistry | Exists as cis- and trans- isomers; commercial grades are often mixtures.[1] |

| Physical State | White crystalline solid / Waxy powder |

Physicochemical Profile & Predicted Properties[3][4][5][6][7][8][9][10]

Understanding the physical behavior of this molecule is the first step in designing a safe protocol. Its high carbon-to-oxygen ratio (12:2) dictates low water solubility and high interaction with lipid bilayers.

| Property | Value / Prediction | Source / Rationale |

| Melting Point | 80–110 °C (Estimated) | Trans-isomers of cyclic diols typically melt higher than linear analogs (1,2-Dodecanediol MP: 48-50°C). |

| Boiling Point | >280 °C (Predicted) | High MW and hydrogen bonding capacity elevate BP significantly above Cyclododecane (BP: 243°C). |

| Solubility (Water) | < 100 mg/L (Insoluble) | Dominated by the C12 hydrophobic ring. |

| Solubility (Organic) | High | Soluble in Ethanol, DMSO, Chloroform, Dichloromethane. |

| Partition Coeff. (LogP) | ~3.5 – 4.0 | Indicates high potential for bioaccumulation in lipid tissues. |

| Vapor Pressure | Negligible at 25°C | Low inhalation risk from vapors; primary risk is dust. |

Toxicological Assessment (Read-Across)

Since specific LD50 data is absent, we apply the precautionary principle based on the properties of 1,2-Dodecanediol (CAS: 1119-87-5) and Cyclododecanol (CAS: 1724-39-6).

Health Hazard Classification (GHS)

-

Skin Irritation (Category 2): Lipophilic diols penetrate the stratum corneum, causing disruption and irritation.

-

Eye Irritation (Category 2A): Crystalline dusts are mechanical and chemical irritants to ocular tissue.

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory (Category 3): Inhalation of dust may cause respiratory tract irritation.

Environmental Hazard

-

Aquatic Chronic (Category 2/3): Like Cyclododecane, this molecule is persistent and lipophilic. It is predicted to be toxic to aquatic life with long-lasting effects (H411). Do not dispose of down the drain.

Engineering Controls & PPE Workflow

The following decision logic dictates the safety setup based on the experimental state (Solid vs. Solution).

Figure 1: PPE and Engineering Control Decision Matrix. Note the emphasis on dust control for the solid state due to potential respiratory irritation.

Operational Protocols: Synthesis & Handling

A common route to 1,2-Cyclododecanediol is the oxidation of cis,trans,trans-1,5,9-cyclododecatriene or cyclododecene. The following protocol focuses on the handling of the diol product during purification, where exposure risk is highest.

Protocol: Recrystallization and Isolation

Objective: Purify crude 1,2-Cyclododecanediol from reaction mixture.

-

Solvent Selection: Use Ethyl Acetate or Ethanol/Water mixtures. Avoid Benzene (carcinogen) or Hexane (neurotoxin) if possible, though the diol is less soluble in pure alkanes.

-

Dissolution:

-

Hazard: Heating organic solvents creates flammability risk.

-

Control: Use a heating block or oil bath with temperature feedback. Never use an open flame.

-

-

Hot Filtration:

-

Hazard: Clogging of funnels leads to pressure buildup or spills.

-

Control: Pre-warm the glass funnel. Use fluted filter paper to prevent premature crystallization.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then 4°C.

-

Observation: 1,2-Cyclododecanediol typically forms white needles or waxy plates.

-

-

Filtration & Drying:

-

Critical Step: Vacuum filtration generates airflow that can aerosolize the dry powder.

-

Control: Keep the Buchner funnel inside the fume hood. Transfer the wet cake to a tared vial before it is bone-dry to minimize dust.

-

Synthesis Workflow Visualization

Figure 2: Standard Synthesis & Purification Workflow. Color coding indicates process stability (Green = Stable, Red = High Energy/Risk).

Emergency Response & Waste Disposal

Spill Response

-

Solid Spill: Do not sweep dry. Dampen with a paper towel soaked in water or ethanol to prevent dust generation, then wipe up.

-

Solution Spill: Absorb with vermiculite or sand. Dispose of as organic chemical waste.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water. Lipophilic compounds are not easily removed with water alone; soap is essential.

-

Ingestion: Do not induce vomiting. Rinse mouth. Consult a physician (treat as a potential irritant with unknown systemic toxicity).

Waste Disposal

-

Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

-

Labeling: Must label as "Contains Cyclic Diol - Potential Marine Pollutant."

References

-

National Institute of Standards and Technology (NIST). 1,2-Dodecanediol (Linear Analog) Phase Change Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclododecane (Structural Parent). ECHA REACH Database. [Link]

-

PubChem. 1,2-Cyclohexanediol (Homolog) Compound Summary. National Library of Medicine. [Link]

-

Feng, Q., et al. "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene."[3] Green and Sustainable Chemistry, Vol. 1 No. 3, 2011.[3] (Describes oxidation pathways relevant to diol precursors). [Link]

Sources

Application Note: Diastereoselective Synthesis of cis-1,2-Cyclododecanediol

This guide details the diastereoselective synthesis of cis-1,2-cyclododecanediol via the Upjohn Dihydroxylation method. This protocol is designed for high fidelity, prioritizing stereochemical retention and operational safety when handling osmium tetroxide.

Executive Summary & Strategic Analysis

The synthesis of vicinal diols in macrocyclic systems (n > 10) presents unique stereochemical challenges due to the high conformational flexibility of the ring. Unlike rigid cyclohexane systems, cyclododecane exists in a dynamic "square-like" [3333] conformation.

To selectively access the cis-1,2-diol , one must choose a reagent system that delivers both oxygen atoms to the same face of the alkene (syn-addition).

-

Selected Route: Catalytic Osmium Tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) (Upjohn conditions).

-

Rationale: This method ensures a concerted [3+2] cycloaddition, locking the cis-stereochemistry of the starting cis-cyclododecene.

-

Contraindication: The alternative route via epoxidation followed by hydrolysis is not recommended for the cis-target. Epoxidation of cis-cyclododecene yields cis-epoxide, but subsequent hydrolytic ring opening proceeds via an anti-mechanism (S_N2-like), inverting the stereocenter to yield the trans-diol .

Reaction Mechanism & Stereocontrol

The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate(VI) ester. This intermediate is hydrolytically unstable and is cleaved in situ to release the cis-diol and an Os(VI) species, which is re-oxidized to the active Os(VIII) species by the stoichiometric co-oxidant (NMO).

Mechanism Diagram

Figure 1: Catalytic cycle ensuring syn-stereochemistry retention.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| cis-Cyclododecene | 1.0 | Substrate | >95% cis purity (critical) |

| OsO₄ | 0.02 (2 mol%) | Catalyst | 2.5 wt% solution in t-BuOH |

| NMO | 1.2 | Co-oxidant | 50 wt% aqueous solution |

| Acetone/Water | Solvent | Medium | 3:1 v/v ratio |

| Na₂SO₃ | Excess | Quencher | Solid powder |

Detailed Procedure

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclododecene (1.66 g, 10.0 mmol) in acetone (30 mL).

-

Add NMO (50% aq. solution, 2.4 mL, ~12 mmol).

-

Add water (10 mL) to create a homogeneous single phase. Note: If the mixture is cloudy, add small aliquots of acetone until clear. Cyclododecene is lipophilic and requires sufficient organic solvent.

Step 2: Catalytic Initiation

-

Safety Alert: Perform all operations involving OsO₄ in a well-ventilated fume hood. Wear double nitrile gloves.

-

Add OsO₄ solution (2.5% in t-BuOH, ~2.0 mL) dropwise.

-

The solution will turn a characteristic yellow/brown color, indicating the formation of the active oxidizing species.

-

Stir vigorously at room temperature (20–25 °C) for 12–18 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with KMnO₄ or Vanillin).

Step 3: Quenching & Workup

-

Add solid sodium sulfite (Na₂SO₃) (2.0 g) and water (10 mL) to the reaction mixture.

-

Stir for 30–60 minutes. The mixture should turn from brown/yellow to a pale suspension (reduction of Os(VIII) to insoluble Os(IV) species).

-

Concentrate the mixture under reduced pressure to remove acetone.

-

Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 × 30 mL).

-

Wash the combined organic layers with 1M HCl (20 mL) (to remove N-methylmorpholine byproduct) and then Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude solid.

Step 4: Purification

-

Recrystallization: The crude product is typically a white solid. Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

-

Dissolve crude solid in minimum boiling EtOH.

-

Add hot water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

-

Filter the white needles and wash with cold hexanes to remove any unreacted alkene.

Characterization & Analysis

Expected Data

-

Physical State: White crystalline needles.

-

Melting Point: 158–160 °C.

-

Stereochemical Proof:

-

The cis-diol is characterized by a specific relationship in the carbinol protons in ¹H NMR.

-

¹H NMR (CDCl₃, 400 MHz):

~3.8–3.9 ppm (m, 2H, CH-OH). The coupling patterns are often complex due to ring flexibility, but distinct from the trans-isomer which typically appears further downfield or with larger coupling constants ( -

¹³C NMR (CDCl₃, 100 MHz):

~72–74 ppm (C-OH).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric bulk of cyclododecane ring. | Increase catalyst loading to 4 mol% or warm to 40 °C. |

| Black Precipitate early | "Osmium black" formation (catalyst death). | Ensure NMO is fresh and present in excess before adding OsO₄. |

| Oily Product | Contamination with N-methylmorpholine. | Ensure thorough wash with 1M HCl during workup. |

| Trans-diol detected | Impure starting material. | Verify cis-cyclododecene purity by GC-MS prior to use. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

References

-

Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187-213. Link

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[1] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976. Link

-

PubChem. (n.d.). cis-1,2-Cyclododecanediol (CID 12723353).[2] National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. (n.d.). cis-1,2-Cyclodecanediol Properties (Analogous Ring System Data). Link

Sources

Application Note: 1,2-Cyclododecanediol in Polymer Chemistry

Executive Summary

1,2-Cyclododecanediol (CDD) represents a specialized class of cycloaliphatic vicinal diols that offers unique property enhancements in polymer synthesis. Unlike linear aliphatic diols (e.g., 1,12-dodecanediol), the cyclic structure of CDD introduces significant conformational rigidity while maintaining the hydrophobicity characteristic of a C12 carbon chain.

This guide details the application of CDD in two distinct vectors:

-

Direct Polymerization: As a co-monomer in polyesters and polyurethanes to enhance hydrolytic stability and modulate glass transition temperature (

). -

Monomer Synthesis: As a critical intermediate in the oxidative cleavage pathway to produce 1,12-Dodecanedioic Acid (DDDA) , a precursor for high-performance Nylon 6,12.

Chemical Profile & Material Attributes

The utility of 1,2-cyclododecanediol stems from its stereochemistry. As a vicinal diol on a large ring, the hydroxyl groups are secondary and sterically hindered compared to primary linear diols.

| Property | Specification |

| IUPAC Name | Cyclododecane-1,2-diol |

| CAS Number | 15199-41-4 (General), 118101-31-8 (trans-isomer) |

| Molecular Weight | 200.32 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 131–134 °C (Isomer dependent) |

| Solubility | Soluble in alcohols, THF, DMSO; Insoluble in water.[1] |

| Reactivity | Secondary hydroxyls; lower reactivity than 1,4-BDO. Subject to steric hindrance. |

Critical Insight - Stereochemistry: The cis and trans isomers exhibit different reactivities. The cis-diol is capable of forming cyclic intermediates (e.g., with boronic acids or acetals) more readily than the trans-isomer due to the syn-orientation. In polycondensation, the trans-isomer is often preferred to minimize intramolecular cyclization side-reactions.

Application A: Synthesis of Dodecanedioic Acid (DDDA)

Role: Precursor Synthesis Target: Nylon 6,12 and Polyester Monomers

The most industrially significant application of 1,2-cyclododecanediol is its conversion into 1,12-dodecanedioic acid (DDDA) via oxidative cleavage. DDDA is the dicarboxylic acid monomer required for Nylon 6,12, known for its low moisture absorption and dimensional stability.

Protocol: Oxidative Cleavage (Lab Scale)

Note: Industrial routes often use Nitric Acid. The protocol below uses a Periodate/Ruthenium system for higher selectivity and safety in a research setting.

Reagents:

-

Substrate: 1,2-Cyclododecanediol (10 mmol)

-

Oxidant: Sodium Periodate (NaIO

, 4.1 equiv) -

Catalyst: Ruthenium(III) Chloride hydrate (RuCl

, 2 mol%) -

Solvent: Acetonitrile/Water/Ethyl Acetate (2:2:1 v/v)

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask, dissolve 1,2-cyclododecanediol in the solvent mixture.

-

Catalyst Addition: Add RuCl

and stir vigorously at 0–5 °C (ice bath) to control the exotherm. -

Oxidant Addition: Slowly add NaIO

portion-wise over 30 minutes. The solution will turn yellow/black as RuO -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated Na

S -

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. Recrystallize the crude solid from water/ethanol to obtain pure DDDA (White solid, MP: 127–129 °C).

Reaction Pathway Diagram

Figure 1: Oxidative cleavage pathway transforming the cyclic C12 diol into the linear C12 diacid.

Application B: Hydrophobic Modification of Polyesters

Role: Co-monomer for

Incorporating 1,2-cyclododecanediol directly into a polyester backbone introduces a "kink" and steric bulk that disrupts crystallinity compared to linear diols. This is effective for lowering the melting point of highly crystalline polymers or increasing the hydrophobicity of biodegradable polyesters (e.g., PBS or PBAT analogs).

Protocol: Melt Polycondensation

Reaction: 1,2-Cyclododecanediol + Adipic Acid

Reagents:

-

Monomer A: Adipic Acid (1.0 equiv)

-

Monomer B: 1,2-Cyclododecanediol (1.05 equiv, slight excess)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)

, 0.1 wt%) -

Antioxidant: Irganox 1010 (0.1 wt%)

Step-by-Step Methodology:

-

Esterification (Atmospheric Pressure):

-

Charge monomers into a reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

-

Heat to 160 °C under

flow. The melt should be clear. -

Raise temperature to 190 °C over 2 hours. Water evolution will be observed. Note: Secondary hydroxyls react slower than primary ones; ensure sufficient time.

-

-

Polycondensation (Vacuum):

-

Add Ti(OBu)

catalyst. -

Increase temperature to 220 °C .

-

Gradually apply vacuum over 1 hour to reach <1 mbar. This prevents sublimation of the diol before it reacts.

-

Maintain high vacuum/high shear for 3–4 hours to drive the removal of excess diol and build molecular weight.

-

-

Termination:

-

Release vacuum with nitrogen.

-

Extrude the polymer melt into a water bath.

-

Technical Note: Due to the steric hindrance of the secondary hydroxyls, achieving high molecular weight (

Application C: Polyurethane Chain Extender

Role: Hard Segment Modifier Target: Hydrolytically Stable Elastomers

In polyurethane (PU) synthesis, 1,2-cyclododecanediol acts as a chain extender. Its large hydrophobic ring shields the urethane linkage from water attack, improving hydrolytic stability compared to standard short-chain extenders like 1,4-butanediol.

Protocol: Two-Step Prepolymer Method

-

Prepolymer Formation: React a polyol (e.g., PTMEG) with excess Diisocyanate (e.g., MDI) at 80 °C to form an NCO-terminated prepolymer.

-

Chain Extension:

-

Dissolve 1,2-cyclododecanediol in a minimal amount of dry DMAc or MEK (if solid handling is difficult).

-

Add the diol to the prepolymer at 80 °C.

-

Stoichiometry: Maintain an NCO:OH index of 1.02–1.05.

-

-

Curing: Pour the mixture into a mold and cure at 100 °C for 16 hours.

Polymerization Workflow Diagram

Figure 2: Two-step synthesis workflow for Polyurethane incorporating 1,2-cyclododecanediol.

References

-

Oxidative Cleavage of 1,2-Diols

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Synthesis of Dodecanedioic Acid

- Source: National Institutes of Health (NIH) / PubMed. "Production of Dodecanedioic Acid via Biotransformation..." (Contextual reference for DDDA importance).

-

URL:[Link]

-

Cyclododecanediol Properties

- Source: PubChem Compound Summary for CID 85817.

-

URL:[Link]

-

Polyurethane Chain Extenders

- Source: Gantrade Corporation. "Chain Extenders for Polyurethanes."

-

URL:[Link]

-

Secondary Diols in Polyesters

- Source: Nature Communications / NIH. "Overcoming the low reactivity of biobased, secondary diols in polyester synthesis."

-

URL:[Link]

Sources

Application Note: Role of 1,2-Cyclododecanediol in Fragrance Synthesis

Executive Summary

In the synthesis of macrocyclic musks—the "skeleton keys" of modern perfumery—1,2-Cyclododecanediol serves as a critical high-purity scaffold.[1] While the diol itself is odorless, it acts as the primary gateway to 1,12-Dodecanedioic Acid (DDDA) via oxidative cleavage. DDDA is the immediate precursor to Ethylene Brassylate (Musk T) , a biodegradable, fixative macrocyclic musk widely used to anchor floral and woody accords.

This application note details the "Green Oxidation" protocol for converting 1,2-cyclododecanediol to DDDA using a Tungstic Acid/Hydrogen Peroxide system, followed by the depolymerization strategy to synthesize Ethylene Brassylate. This route replaces hazardous nitric acid oxidation methods with a sustainable, high-yield catalytic cycle suitable for pharmaceutical-grade purity standards.[1]

Chemical Logic & Mechanism

The C12 Gateway

The 12-carbon ring of cyclododecane is unique due to its conformational mobility and lack of ring strain compared to medium-sized rings (C8-C11).[1] 1,2-Cyclododecanediol is typically synthesized from cyclododecene via oxidation.[1]

The value of the diol lies in its vicinal hydroxyl groups .[1] These provide a specific "handle" for oxidative cleavage.[1] Unlike the oxidation of cyclododecane (alkane) or cyclododecanone (ketone), the diol cleavage is highly regioselective, preventing the formation of shorter chain byproducts (glutaric or succinic acids) that plague other routes.

Reaction Pathway Visualization

The following diagram outlines the transformation from the olefin feedstock to the final fragrance molecule.

Figure 1: The linear-to-cyclic synthetic pathway.[1] The oxidative cleavage of the diol (Blue) to the diacid (Green) is the critical purity-determining step.

Protocol 1: Green Oxidative Cleavage to DDDA

Objective: Cleave the C-C bond of 1,2-cyclododecanediol to yield 1,12-dodecanedioic acid (DDDA) without using nitric acid.

Mechanism: The reaction utilizes Tungstic Acid (

Reagents & Equipment

-

Substrate: 1,2-Cyclododecanediol (98%+ purity, mixture of cis/trans is acceptable).

-

Oxidant: Hydrogen Peroxide (30% aq.[1] solution).

-

Catalyst: Tungstic Acid (

).[1] -

Phase Transfer Catalyst (PTC): Aliquat 336 (Methyltrioctylammonium chloride) or acidic PTC.[1]

-

Solvent: None (Neat reaction) or minimal tert-butanol if solubility is an issue.[1]

-

Equipment: Jacketed glass reactor with reflux condenser, mechanical stirrer (overhead), and temperature probe.

Step-by-Step Methodology

-

Catalyst Activation:

-

Substrate Addition:

-

Add 100 g (0.5 mol) of 1,2-Cyclododecanediol to the reactor.

-

Heat the mixture to 75°C . The diol will melt (mp ~80°C), forming a biphasic system (organic oil + aqueous catalyst).

-

-

Controlled Oxidation (Exotherm Management):

-

Begin dosing the remaining 30%

(Total: 4.5 molar equivalents relative to diol).[1] -

Critical: Add dropwise over 2–3 hours. Maintain internal temperature between 85°C – 90°C .

-

Note: The reaction is exothermic.[1] If temperature spikes >95°C, halt addition immediately to prevent non-selective thermal decomposition.[1]

-

-

Digestion:

-

After addition is complete, stir at 90°C for an additional 4 hours.

-

Monitor reaction progress via TLC or GC (disappearance of diol peak).[1]

-

-

Workup & Crystallization:

Data & Validation

| Parameter | Specification |

| Yield | > 92% (Isolated) |

| Purity (GC) | > 99.0% |

| Melting Point | 127–129°C (Lit. 129°C) |

| Acid Value | 480–485 mg KOH/g |

Protocol 2: Synthesis of Ethylene Brassylate (Musk T)

Objective: Convert DDDA into the macrocyclic musk Ethylene Brassylate via Carothers' depolymerization method.[1]

Chemo-logic: Direct cyclization of a diacid and diol is entropically unfavorable (polymerization dominates).[1] Therefore, we first create a linear oligomer, then thermally depolymerize it under high vacuum to "distill out" the cyclic monomer.

Reagents[1][2][3][4]

-

Co-reactant: Ethylene Glycol (anhydrous).[1]

-

Catalyst: Titanium(IV) butoxide (

) or Tin(II) Chloride.[1]

Step-by-Step Methodology

-

Oligomerization (Esterification):

-

Depolymerization (Cyclization):

-

Finishing:

Quality Control & Analytical Parameters

To ensure the product meets "Fine Fragrance" specifications (olfactory purity), rigorous QC is required.

GC-MS Method (Agilent 7890/5977)[1]

-

Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

-

Carrier: Helium @ 1.0 mL/min.[1]

-

Oven: 100°C (1 min)

10°C/min -

Target Ions:

Impurity Profile

-

Unreacted Diol: Must be < 0.1% (Causes solubility issues).[1]

-

Linear Oligomers: Must be < 1.0% (Suppresses odor strength).[1]

References

-

Noyori, R., et al. (2003).[1] "Green oxidation with aqueous hydrogen peroxide."[1][5][6][7] Chemical Communications.[1] Link

-

Zhu, S., et al. (2018).[1] "Tungstic acid-catalyzed oxidative cleavage of cycloalkenes and vicinal diols."[1] Journal of Organic Chemistry. Link[1]

-

Faber, K. (2011).[1] "Biotransformations in Organic Chemistry." Springer.[1] (Context on enzymatic alternatives for macrocycles). Link

-

Kraft, P., et al. (2000).[1] "Odds and Trends: Recent Developments in the Chemistry of Odorants." Angewandte Chemie International Edition. Link[1]

-

US Patent 6140514A. "Process for the preparation of macrocyclic esters or lactones."[1] (Industrial validation of the depolymerization route). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. US6140514A - Process for the preparation of macrocyclic esters or lactones - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. CH223064A - Process for the preparation of monomeric ethylene brassylate. - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen peroxide [organic-chemistry.org]

- 7. Organocatalytic activation of hydrogen peroxide: towards green and sustainable oxidations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of 1,2-Cyclododecanediol for Advanced Synthesis

Abstract & Strategic Overview

1,2-Cyclododecanediol (CDD) represents a unique scaffold in organic synthesis due to the conformational flexibility of the 12-membered ring. Unlike rigid small rings (C5-C6) or medium rings (C8-C10) plagued by transannular strain, the C12 system occupies a "sweet spot" of stability and flexibility. However, this lipophilic, waxy diol presents specific challenges in solubility and stereochemical reactivity (cis vs. trans isomers).

This guide provides validated protocols for transforming CDD into high-value intermediates:

-

Protection: Acetonide formation for masking the diol.

-

Oxidation: Selective conversion to 1,2-cyclododecanedione (a precursor for quinoxaline pharmacophores).

-

Cleavage: Oxidative ring-opening to 1,12-dodecanedioic acid (monomer synthesis).

-

Rearrangement: Acid-catalyzed Pinacol rearrangement to cyclododecanone.

Part 1: Conformational Analysis & Reactivity

Expert Insight: The reactivity of CDD is governed by the "square" [3333] conformation of the cyclododecane ring.

-

Stereochemistry: The cis-diol generally reacts more facilely in cyclic protection reactions (acetalization) than the trans-isomer, although the flexibility of the C12 ring allows the trans-isomer to distort and react under forcing conditions—unlike trans-1,2-cyclohexanediol, which cannot form acetonides.

-

Solubility: CDD is highly lipophilic. Reactions in pure water are inefficient. Mixed solvent systems (MeCN/H2O or DCM) are required to maintain homogeneity.

Decision Tree: Derivatization Pathways

Figure 1: Strategic derivatization map for 1,2-Cyclododecanediol.

Part 2: Oxidative Derivatization (The Dione Route)

Converting the diol to the 1,2-dione (diketone) is critical for synthesizing heterocycles like quinoxalines. While Swern oxidation is effective, it is odorous and cumbersome at scale. We recommend the Anelli Oxidation (TEMPO/Bleach) for its green profile and high yield.

Protocol A: TEMPO-Mediated Oxidation

Objective: Selective oxidation of secondary alcohols to ketones without ring cleavage.

Reagents:

-

1,2-Cyclododecanediol (10 mmol)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 mmol, 2 mol%)

-

KBr (1 mmol, 10 mol%)

-

NaOCl (Commercial bleach, ~10-12%, excess)

-

Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.0 g (10 mmol) of CDD in 20 mL of DCM in a round-bottom flask.

-

Catalyst Addition: Add a solution of KBr (119 mg) and TEMPO (31 mg) in 2 mL of water. Cool the mixture to 0–5 °C using an ice bath.

-

Oxidant Addition: Slowly add aqueous NaOCl (approx. 15-20 mL, buffered to pH 9.5 with NaHCO3 is optimal) dropwise over 20 minutes.

-

Critical Control Point: Maintain temperature <10 °C to prevent haloform side reactions or ring cleavage.

-

-

Reaction Monitoring: Vigorous stirring is essential for this biphasic reaction. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The diol spot (low Rf) should disappear, replaced by the dione (high Rf).

-

Quench & Workup: Quench with aqueous Na2SO3. Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane if necessary. The product is a yellow crystalline solid.

Mechanism & Workflow:

Figure 2: Catalytic cycle of the TEMPO-mediated oxidation.

Part 3: Oxidative Cleavage (The Diacid Route)

To access linear monomers (Nylon-12 precursors) or cross-linkers, the ring must be cleaved. While NaIO4 cleaves diols to aldehydes, Ruthenium trichloride (RuCl3) is required to drive the oxidation all the way to the carboxylic acid.

Protocol B: RuCl3/NaIO4 Cleavage

Objective: Oxidative cleavage of C-C bond to yield 1,12-Dodecanedioic acid.

Reagents:

-

1,2-Cyclododecanediol (5 mmol)

-

RuCl3·xH2O (0.1 mmol, 2 mol%)

-

NaIO4 (15 mmol, 3 equiv)

-

Solvent: CCl4 / Acetonitrile / Water (2:2:3) - Note: EtOAc/MeCN/H2O is a safer alternative to CCl4.

Methodology:

-

Preparation: Suspend CDD (1.0 g) in the solvent mixture (35 mL).

-

Oxidant Addition: Add NaIO4 (3.2 g) and RuCl3 (cat.) to the mixture.

-

Reaction: Stir vigorously at room temperature for 2-4 hours. The reaction is initially black (Ru species) and may turn yellow/orange as RuO4 is regenerated.

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Filtration: Pass the organic layer through a pad of Celite to remove Ruthenium black residues.

-

-

Isolation: Extract the organic layer with 1M NaOH (converts acid to carboxylate salt, moving it to aqueous phase). Separate organics. Acidify the aqueous layer with HCl to pH 1. The diacid will precipitate.

-

Filtration: Filter the white solid, wash with cold water, and dry.

Data Summary:

| Parameter | Value | Notes |

| Yield | 85-92% | High efficiency cleavage |

| Melting Point | 127-129 °C | Distinct from starting diol (MP ~80°C) |

| Selectivity | >99% | No aldehyde detected with excess oxidant |

Part 4: Pinacol Rearrangement (The Ketone Route)

Acid-catalyzed dehydration of the diol leads to a 1,2-hydride shift (or alkyl shift), yielding the ketone.

Protocol: Reflux CDD in 20% H2SO4 or treat with p-Toluenesulfonic acid (pTSA) in refluxing Toluene with a Dean-Stark trap.

-

Mechanism: Protonation of -OH

Loss of H2O -

Note: This is often a side reaction during acidic protection steps if water is not removed quickly.

Part 5: Application Spotlight - Quinoxaline Synthesis

The 1,2-cyclododecanedione produced in Part 2 is a valuable scaffold for drug discovery. Condensation with 1,2-diamines yields quinoxalines, which are privileged structures in oncology (DNA intercalators).

General Protocol: Combine 1,2-cyclododecanedione (1 equiv) and o-phenylenediamine (1 equiv) in Ethanol with catalytic Iodine (10 mol%) or Acetic Acid. Stir at RT for 30 mins. The product precipitates or is isolated by concentration.

References

-

Conformational Analysis: Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the cyclododecane molecule. Helvetica Chimica Acta. Link

-

Anelli Oxidation: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes... with the system TEMPO-anelli. Journal of Organic Chemistry. Link

-

Ruthenium Cleavage: Carlsen, P. H., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry. Link

-

Pinacol Rearrangement: Collins, C. J. (1960). The Pinacol Rearrangement. Quarterly Reviews, Chemical Society. Link

-

Quinoxaline Synthesis: Haghani, M., et al. (2020). Green synthesis of quinoxaline derivatives... Scientific Reports. Link

Optimizing reaction conditions for 1,2-Cyclododecanediol synthesis

This technical guide details the optimization of reaction conditions for synthesizing 1,2-Cyclododecanediol from Cyclododecene . It is designed for researchers requiring high-purity monomers for polyester synthesis, macrocyclic fragrance intermediates, or supramolecular host-guest chemistry.

Core Reaction Architectures

The synthesis of 1,2-cyclododecanediol is dictated by the desired stereochemistry. Unlike smaller rings, the conformational flexibility of the 12-membered ring introduces unique steric challenges (transannular strain) that affect reactivity.

Pathway A: Synthesis of trans-1,2-Cyclododecanediol

Mechanism: Epoxidation followed by acid-catalyzed ring opening (Anti-addition). Standard Protocol: In situ generation of performic acid.

Pathway B: Synthesis of cis-1,2-Cyclododecanediol

Mechanism: Syn-dihydroxylation via cyclic osmate ester. Standard Protocol: Upjohn Dihydroxylation (Catalytic OsO₄ / NMO).[1][2][3]

Interactive Troubleshooting & Optimization Guide

Module 1: Reagent Selection & Reaction Setup

Q: Why is my conversion rate significantly lower for cyclododecene compared to cyclohexene? A: This is a classic manifestation of Prelog strain (transannular interaction). The hydrogens pointing into the ring cavity hinder the approach of the oxidant.

-

Correction: You cannot rely on standard cyclohexene protocols.

-

Concentration: Dilute the reaction (0.1 M - 0.2 M) to prevent intermolecular side reactions.

-

Agitation: Cyclododecene is highly lipophilic and immiscible with aqueous oxidants (

). High-shear mixing ( >1000 RPM) or the addition of a Phase Transfer Catalyst (PTC) like Aliquat 336 (1-2 mol%) is mandatory to facilitate interfacial contact.

-

Q: I am using the Formic Acid/

-

The Chemistry: The performic acid epoxidizes the alkene, which is then opened by formic acid to form the hydroxy-formate ester. This ester is stable and does not spontaneously hydrolyze to the diol.

-

The Fix: You must perform a distinct hydrolysis step.

-

Protocol: After removing excess performic acid, treat the crude residue with 6M NaOH (3 equiv) at 60°C for 1-2 hours. Monitor the disappearance of the carbonyl peak in IR (

) or NMR.

-

Module 2: Process Optimization (Temperature & Stoichiometry)

Table 1: Oxidant System Comparison & Optimization

| Parameter | Formic Acid / | OsO₄ / NMO (Cis) | mCPBA / Hydrolysis (Trans) |

| Primary Risk | Thermal runaway (Exothermic) | Toxicity / Cost | Shock sensitivity (Scale-up) |

| Temp Range | 40°C – 50°C | 20°C – 30°C | 0°C – RT |

| Stoichiometry | 1.5 equiv | 0.02 equiv OsO₄, 1.2 equiv NMO | 1.1 equiv mCPBA |

| Key Additive | None (Solvent is reagent) | Pyridine (accelerates ligand exchange) | |

| Major Impurity | 1,12-Dodecanedioic acid (Over-oxidation) | m-Chlorobenzoic acid (byproduct) |

Module 3: Workup & Purification Protocols

Q: The product precipitates during the reaction.[3] How do I handle this? A: 1,2-Cyclododecanediol has poor water solubility but crystallizes well from organic solvents.

-

If using OsO₄: The precipitate might be the osmate ester if hydrolysis is slow, or the diol itself. Add solid sodium sulfite (

) to quench the Os(VIII) to Os(IV) (black precipitate), then filter through Celite. -

Purification Strategy: Do not use column chromatography as your primary method; it is inefficient for this scale.

-

Recrystallization: Use Ethyl Acetate/Hexane (1:3) or Ethanol/Water (9:1) . The trans-diol typically has a higher melting point and crystallizes more readily than the cis-isomer.

-

Q: My product is colored (Yellow/Brown). How do I remove it? A: This indicates trace osmium contamination or conjugated enone impurities.

-

The Fix: Dissolve the crude product in warm ethanol and treat with activated charcoal (10 wt%) for 30 minutes. Filter hot. If using Osmium, ensure a chelating wash (e.g., thiourea) was performed.

Visualized Workflows

Diagram 1: Stereoselective Synthesis Pathways

This flowchart guides you through the decision-making process for selecting the correct synthetic route based on the desired stereoisomer.

Caption: Stereodivergent synthesis of 1,2-cyclododecanediol. Route A yields the trans-isomer via epoxide inversion; Route B yields the cis-isomer via concerted syn-addition.

Diagram 2: Troubleshooting The "Missing Yield"

A logic tree for diagnosing low yields or impure products.

Caption: Diagnostic logic for identifying yield loss. The most common failure mode is isolating the intermediate formate ester instead of the diol.

Detailed Experimental Protocols

Protocol A: Synthesis of trans-1,2-Cyclododecanediol (Formic Acid Method)

Adapted from standard cycloalkene oxidation protocols [1, 2].

-

Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

-

Charge: Add Formic Acid (88%, 50 mL) and Cyclododecene (16.6 g, 100 mmol) .

-

Oxidation:

-

Heat the mixture to 40°C .

-

Add Hydrogen Peroxide (30% aq, 14 mL, 135 mmol) dropwise over 45 minutes. Caution: Exothermic.

-

Maintain temperature between 40-50°C. If it spikes >55°C, use an ice bath.

-

Stir at 45°C for 6–8 hours.

-

-

Workup (Critical Step):

-

Remove excess formic acid/water via rotary evaporation (bath temp 50°C). Result: Viscous oil (Hydroxy-formate ester).

-

Add NaOH solution (6M, 50 mL) to the residue.

-

Heat to 60°C for 1 hour to hydrolyze the ester.

-

Cool to room temperature. The solid diol may precipitate.

-

Extract with Ethyl Acetate (3 x 50 mL) . Wash organics with brine, dry over

.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane .

Protocol B: Synthesis of cis-1,2-Cyclododecanediol (Upjohn Method)

Based on catalytic OsO4 methodologies [3, 4].[1]

-

Setup: 250 mL round bottom flask, well-ventilated fume hood.

-

Charge: Add Cyclododecene (1.66 g, 10 mmol) , N-Methylmorpholine N-oxide (NMO) (1.4 g, 12 mmol) , and solvent mixture Acetone:Water (3:1, 50 mL) .

-

Catalyst Addition:

-

Add Osmium Tetroxide (

) (2.5 wt% in tBuOH, 1.0 mL). Warning: OsO4 is volatile and highly toxic.[2]

-

-

Reaction: Stir at Room Temperature for 12–24 hours. Solution usually turns dark.

-

Quench: Add solid Sodium Sulfite (

, 2 g) and stir for 1 hour to reduce residual Os(VIII). The mixture will become a black suspension. -

Workup:

-

Filter through a pad of Celite to remove osmium residues.

-

Concentrate the filtrate to remove acetone.

-

Extract the aqueous residue with Dichloromethane (3 x 30 mL) .

-

-

Purification: Recrystallize from Ethanol/Water .

References

-

Rozen, S., & Kol, M. (1992). "Epoxidation of olefins with HOF·CH3CN". Journal of Organic Chemistry, 57(26), 7342–7344. Link

- Swern, D. (1953). "Epoxidation and Hydroxylation of Alkenes". Organic Reactions, 7, 378.

-

VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). "Improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant". Tetrahedron Letters, 17(23), 1973–1976. Link

-

Schröder, M. (1980). "Osmium tetraoxide cis hydroxylation of unsaturated substrates". Chemical Reviews, 80(2), 187–213. Link

-

Feng, Q., et al. (2011).[4][5] "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene". Green and Sustainable Chemistry, 1(3), 63-69.[5] (Describes cyclododecene oxidation conditions). Link

Sources